4-(3-Chlorophenyl)butan-2-one
Overview
Description
4-(3-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO It is characterized by a butanone backbone substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
3-Chlorobenzene+Butanoyl chlorideAlCl3this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Aqueous NaOH or NH3 in ethanol.
Major Products:
Oxidation: 4-(3-Chlorophenyl)butanoic acid.
Reduction: 4-(3-Chlorophenyl)butan-2-ol.
Substitution: 4-(3-Hydroxyphenyl)butan-2-one or 4-(3-Aminophenyl)butan-2-one.
Scientific Research Applications
4-(3-Chlorophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 4-(3-Chlorophenyl)butan-2-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)butan-2-one
- 4-(2-Chlorophenyl)butan-2-one
- 4-(3-Fluorophenyl)butan-2-one
Comparison: 4-(3-Chlorophenyl)butan-2-one is unique due to the position of the chlorine atom on the phenyl ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties such as boiling point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
4-(3-chlorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHTXMYUDWHGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293716 | |
Record name | 4-(3-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-73-8 | |
Record name | 4-(3-Chlorophenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3506-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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